![molecular formula C17H17N5O4S B8046360 N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide](/img/structure/B8046360.png)
N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide: is a complex organic compound belonging to the quinazolinone derivatives family. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone ring. Subsequent steps may include sulfamoylation of the phenyl ring and acetylation to introduce the acetamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinazolinone core can be oxidized to form quinazolinone-quinone derivatives.
Reduction: : Reduction reactions can be performed on the nitro group, if present, to form an amine.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents include iron powder and hydrogen gas (H₂).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Quinazolinone-quinone derivatives.
Reduction: : Amines.
Substitution: : Various substituted quinazolinones.
科学研究应用
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial and antitumor properties.
Medicine: : Potential use in the development of new pharmaceuticals.
Industry: : Utilized in the production of advanced materials and chemicals.
作用机制
The exact mechanism by which N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting enzymes or binding to receptors involved in cellular processes.
相似化合物的比较
This compound is unique due to its specific structural features, such as the presence of the sulfamoyl and acetamide groups Similar compounds include other quinazolinone derivatives, which may differ in their substituents or functional groups
List of Similar Compounds
2-Methyl-4-oxoquinazolin-3-yl)acetamide
N-(2-methyl-4-oxoquinazolin-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]acetamide
N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide
属性
IUPAC Name |
N-[4-[(6-amino-2-methyl-4-oxoquinazolin-3-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-10-19-16-8-3-12(18)9-15(16)17(24)22(10)21-27(25,26)14-6-4-13(5-7-14)20-11(2)23/h3-9,21H,18H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVRFHNFXZBVDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)N)C(=O)N1NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Pyridin-3-yl-2,3-dihydrofuro[3,2-g]chromen-7-one;sulfuric acid](/img/structure/B8046277.png)
![[(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate](/img/structure/B8046283.png)
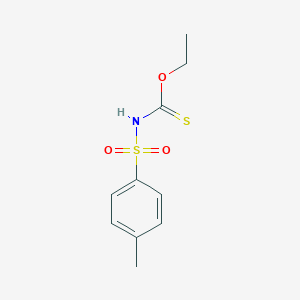
![15-Chlorotetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarbonitrile](/img/structure/B8046289.png)
![16-Oxido-6,7,8,9,10,11,12,13,14,15-decahydrocyclododeca[b]quinoxalin-5-ium 5-oxide](/img/structure/B8046299.png)
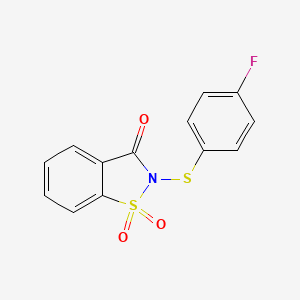
![3-[(2-Methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B8046318.png)
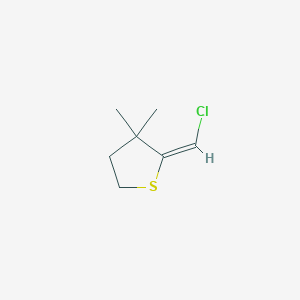
![Ethyl 7-chloro-6-fluoro-1-[formyl(methyl)amino]-8-nitro-4-oxoquinoline-3-carboxylate](/img/structure/B8046330.png)
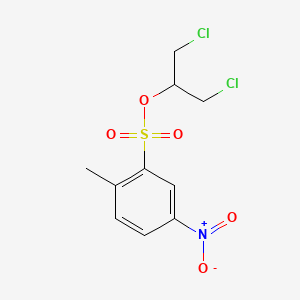
![N-[2-(3-acetamidophenyl)benzotriazol-5-yl]benzamide](/img/structure/B8046348.png)
![(3E)-3-[1-(2,4-difluoroanilino)ethylidene]-1-(2,4-difluorophenyl)-6-methylpyridine-2,4-dione](/img/structure/B8046351.png)
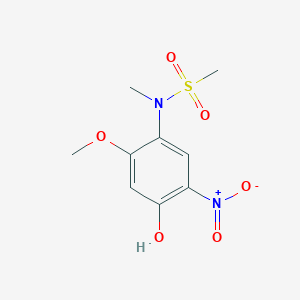
![N'-[(2,6-dichlorophenoxy)methyl]pyridine-2-carboximidamide](/img/structure/B8046362.png)
